molecular formula C17H16N2S B102529 4-dimethylamino-4'-isothiocyanatostilbene CAS No. 17816-11-4

4-dimethylamino-4'-isothiocyanatostilbene

Cat. No.: B102529
CAS No.: 17816-11-4
M. Wt: 280.4 g/mol
InChI Key: AELFAHXWAPNOLB-ONEGZZNKSA-N
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Description

4-dimethylamino-4'-isothiocyanatostilbene is an organic compound with the molecular formula C17H16N2S. This compound is characterized by the presence of a benzenamine group substituted with a 4-isothiocyanatophenyl group and an ethenyl linkage, along with N,N-dimethyl substitution. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-dimethylamino-4'-isothiocyanatostilbene typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-isothiocyanatophenyl and N,N-dimethylbenzenamine.

    Reaction Conditions: The two starting materials are subjected to a condensation reaction under controlled conditions, often involving a base catalyst to facilitate the formation of the ethenyl linkage.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-dimethylamino-4'-isothiocyanatostilbene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isothiocyanate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can react with the isothiocyanate group under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Thioureas and related derivatives.

Scientific Research Applications

4-dimethylamino-4'-isothiocyanatostilbene has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.

    Medicine: Investigated for potential therapeutic applications, including as an anticancer agent.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 4-dimethylamino-4'-isothiocyanatostilbene involves its interaction with biological molecules through its isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound’s effects are mediated through pathways involving protein modification and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 4-isothiocyanato-N,N-dimethyl-: Similar structure but lacks the ethenyl linkage.

    Phenylisothiocyanate: Contains the isothiocyanate group but lacks the dimethylamino substitution.

Uniqueness

4-dimethylamino-4'-isothiocyanatostilbene is unique due to its combination of the isothiocyanate group, ethenyl linkage, and N,N-dimethyl substitution. This unique structure imparts specific reactivity and properties that are not found in similar compounds, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

4-[(E)-2-(4-isothiocyanatophenyl)ethenyl]-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2S/c1-19(2)17-11-7-15(8-12-17)4-3-14-5-9-16(10-6-14)18-13-20/h3-12H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELFAHXWAPNOLB-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17816-11-4
Record name 4-Dimethylamino-4'-isothiocyanostilbene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218427
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenamine, 4-[2-(4-isothiocyanatophenyl)ethenyl]-N,N-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

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